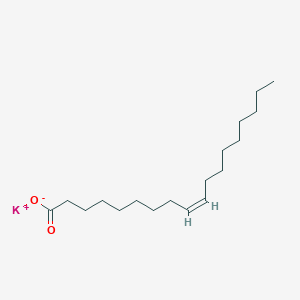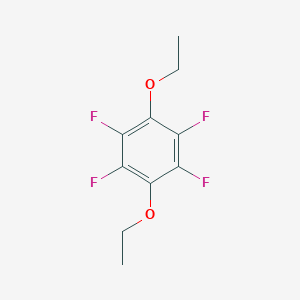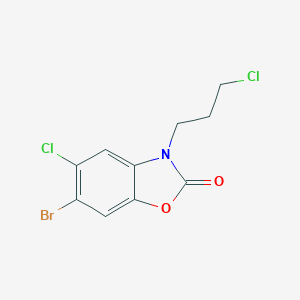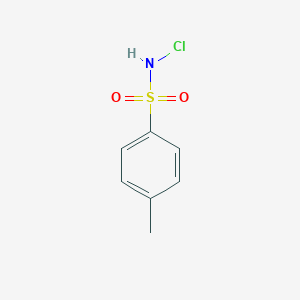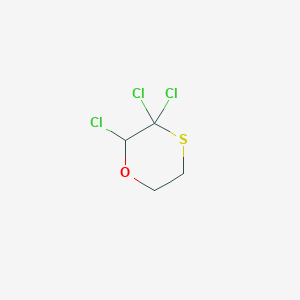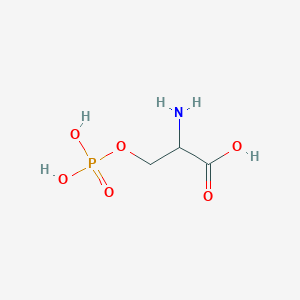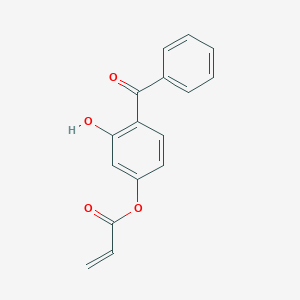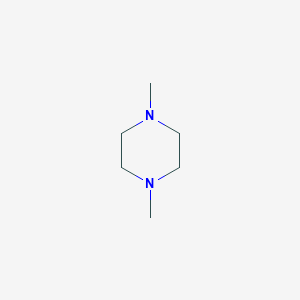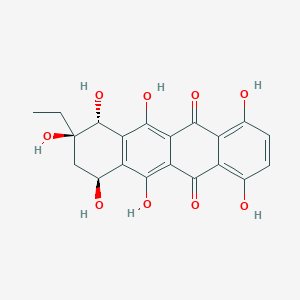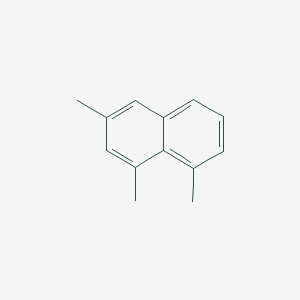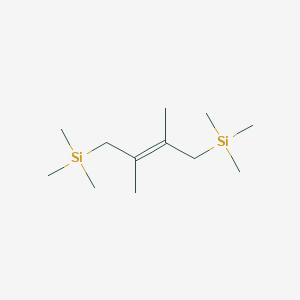
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), also known as divinyltetramethyldisiloxane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 138°C. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Silane has many applications in scientific research. It is commonly used as a monomer in the synthesis of silicone polymers, which have many industrial and biomedical applications. Silane can also be used as a crosslinking agent in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering. Silane is also used as a reagent in organic synthesis, where it can be used to introduce a vinyl group into organic molecules.
Wirkmechanismus
The mechanism of action of silane is not well understood. It is believed that silane can react with various functional groups, such as hydroxyl groups and carboxylic acids, to form covalent bonds. Silane can also interact with biological molecules, such as proteins and nucleic acids, to alter their structure and function.
Biochemische Und Physiologische Effekte
Silane has been shown to have various biochemical and physiological effects. In vitro studies have shown that silane can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Silane has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that silane can reduce the severity of liver damage and improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
Silane has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Silane is also compatible with many organic solvents and can be used in a wide range of reaction conditions. However, silane has some limitations. It is a highly reactive compound that can be difficult to handle, and it can react with water and air to form siloxane polymers, which can interfere with some experiments.
Zukünftige Richtungen
There are many future directions for research on silane. One area of interest is the development of new methods for the synthesis of silane and its derivatives. Another area of interest is the investigation of the mechanism of action of silane and its interactions with biological molecules. Additionally, there is potential for the use of silane in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of silane in these areas.
Conclusion
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), is a versatile chemical compound that has many applications in scientific research. It can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry. It has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Silane has several advantages for lab experiments, but it also has some limitations. There are many future directions for research on silane, including the development of new synthesis methods and investigation of its potential in biomedical applications.
Synthesemethoden
Silane can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction between tetramethyldisiloxane and vinyltrimethylsilane, followed by elimination of hydrogen gas. The yield of silane can be improved by using a higher concentration of the catalyst and a higher reaction temperature.
Eigenschaften
CAS-Nummer |
16109-37-8 |
|---|---|
Produktname |
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E- |
Molekularformel |
C12H28Si2 |
Molekulargewicht |
228.52 g/mol |
IUPAC-Name |
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChI-Schlüssel |
NWOONZIQJRZSMV-VAWYXSNFSA-N |
Isomerische SMILES |
C/C(=C(/C)\C[Si](C)(C)C)/C[Si](C)(C)C |
SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Kanonische SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Synonyme |
Silane,2,3-dimethyl-2-butene-1,4-diyl)bis[trimethyl-E- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



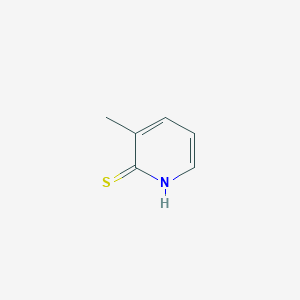
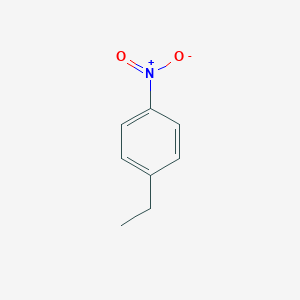
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
